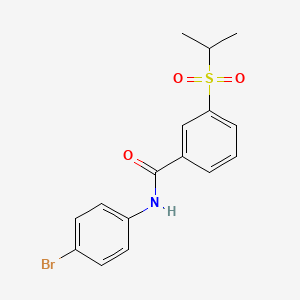![molecular formula C20H17FN4O2S B2861547 N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251678-94-0](/img/structure/B2861547.png)
N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is also known as Flunitrazolam . It is a triazolobenzodiazepine (TBZD), which are benzodiazepine (BZD) derivatives . It has been sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .
Synthesis Analysis
The synthesis of Flunitrazolam has not been described in the scientific or patent literature before October 2016 . It was first definitively identified and reported to the EMCDDA Early Warning System by an analytical laboratory in Germany .Molecular Structure Analysis
Flunitrazolam is the triazole analogue of Flunitrazepam (Rohypnol) . The addition of the triazole ring to the scaffold increases potency significantly . This is evident as Flunitrazolam is reported anecdotally to be active in the microgram level .Physical And Chemical Properties Analysis
Flunitrazolam has the chemical formula C17H12FN5O2 and a molar mass of 337.314 g·mol −1 . The SMILES representation of its structure is O=Nc4ccc2-n1c©nnc1CN=C(c2c4)c3ccccc3F .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates, demonstrating their potential in agricultural applications for weed control without the need for high doses, thereby reducing environmental impact (Moran, 2003).
Antifungal and Insecticidal Activity
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal activities and insecticidal activity, suggesting their potential in developing new pesticides and fungicides. Their effectiveness against various pests and fungi could provide new avenues for pest management strategies (Xu et al., 2017).
Antimicrobial Evaluation
Research into substituted sulfonamides and sulfinyl compound derivatives has indicated their antimicrobial activity, highlighting the versatility of [1,2,4]triazolo[4,3-a]pyridine derivatives in combating microbial infections. These findings could lead to the development of new antibiotics or disinfectants (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents Against Cotton Leafworm
The synthesis of bioactive sulfonamide thiazole derivatives incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety has resulted in compounds with significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. These results underscore the potential for developing effective insecticidal agents to protect crops from pest damage (Soliman et al., 2020).
Antibacterial and Antifungal Activity
A new series of compounds, including 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, have been synthesized and demonstrated significant antibacterial and antifungal activity. These findings highlight the potential for using such derivatives in medical applications to combat resistant bacterial and fungal strains (Suresh et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)13-25(18-10-8-17(21)9-11-18)28(26,27)19-7-4-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUXUUZWYKUHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

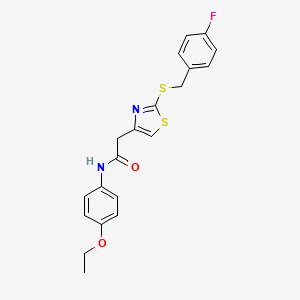
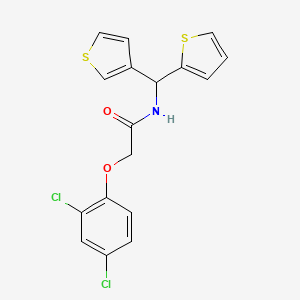

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2861468.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)
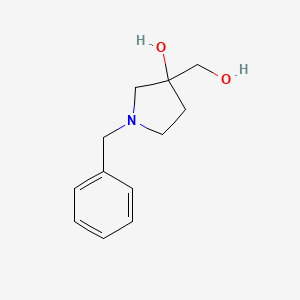
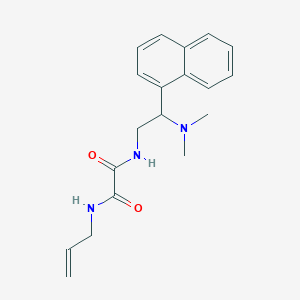
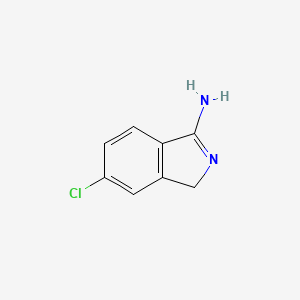
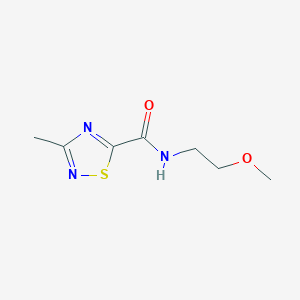

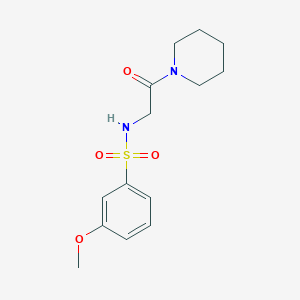
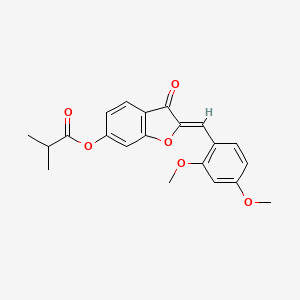
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
